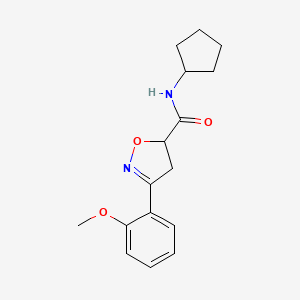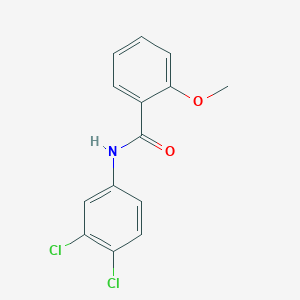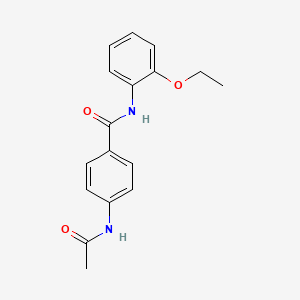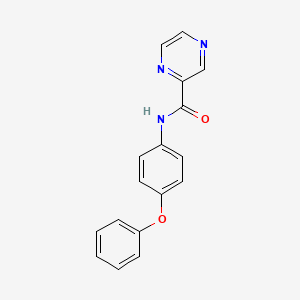![molecular formula C17H15N5O B5562279 7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)
7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, employing substrates like 3-amino-1,2,4-triazole and various aldehydes or ketones. For instance, Lahmidi et al. (2019) synthesized a novel derivative by condensing 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, a method that may be analogous to synthesizing the compound of interest. Komykhov et al. (2017) explored three-component condensations to generate related structures, highlighting the versatility of synthetic approaches to access this chemical space (Lahmidi et al., 2019) (Komykhov et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using X-ray single crystal diffraction (XRD) and various spectroscopic techniques, including NMR and IR spectroscopy. These analyses provide insight into the geometrical parameters, confirm the intended structural features, and allow for comparison with theoretical models, as seen in the work by Lahmidi et al. (2019). Hirshfeld surface analysis and DFT calculations further complement the structural elucidation, offering detailed insights into intermolecular interactions (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their participation in further synthetic transformations, enabling the introduction of diverse functional groups. The regioselective synthesis techniques developed by Massari et al. (2017) for related triazolopyrimidine derivatives underscore the potential for chemical modifications, which can significantly influence the molecule's physical and chemical properties, as well as its biological activity (Massari et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Tuberculostatic Activity : Research has shown that structural analogs similar to the mentioned compound have been synthesized and evaluated for their tuberculostatic activity. The study aimed to develop promising antituberculous agents through the modification of existing compounds. The findings suggest a potential application in the treatment of tuberculosis, with structure-activity relationships providing insights for further development (Titova et al., 2019).
Antimicrobial Activity : Another study focused on the synthesis of novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety. These compounds were tested for their antimicrobial activity, and some showed promising results. This research highlights the compound's potential in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Abu‐Hashem & Gouda, 2017).
Anticancer and Anti-inflammatory Applications : Further investigations have extended into exploring the potential anticancer and anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. These studies aim to identify new therapeutic agents with improved efficacy and safety profiles for treating various cancers and inflammatory conditions. The research underscores the compound's versatility and potential in medicinal chemistry and drug development (Rahmouni et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
11-(2-ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-3-12-6-4-5-7-13(12)21-9-8-14-15(16(21)23)11(2)20-17-18-10-19-22(14)17/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMPJBLBZREGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC3=C(C2=O)C(=NC4=NC=NN34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)


![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)

